Ethyl 3-boronobenzenesulfonamide
Overview
Description
Ethyl 3-boronobenzenesulfonamide is an organic compound with the molecular formula C8H12BNO4S. It is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Ethyl 3-boronobenzenesulfonamide is a unique chemical compound with a molecular formula of C8H12BNO4S
Mode of Action
It is known that boron-containing compounds like this compound are often used in suzuki–miyaura coupling reactions . In these reactions, the boron atom in the compound interacts with a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental to many biological molecules and processes .
Result of Action
As a boron-containing compound used in suzuki–miyaura coupling reactions, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-boronobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the enzymes, leading to changes in their conformation and activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular processes, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, and can also interact with other proteins and nucleic acids . These interactions can lead to changes in enzyme activity, protein function, and gene expression. For instance, by binding to the active site of an enzyme, it can inhibit its activity, thereby blocking a specific biochemical pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological effect. Additionally, high doses of the compound can lead to toxicity, affecting various organs and systems in the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their levels and affecting overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can affect its localization and accumulation in specific tissues, influencing its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on specific biochemical pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-boronobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzenesulfonamide with ethylboronic acid under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-boronobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
Ethyl 3-boronobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Ethyl 3-boronobenzenesulfonamide can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-boronobenzoic acid. While all these compounds are used in Suzuki-Miyaura coupling, this compound offers unique advantages in terms of stability and reactivity. Its ethyl group provides additional steric and electronic properties that can influence the outcome of reactions .
List of Similar Compounds
- Phenylboronic acid
- 4-Boronobenzoic acid
- 3-Boronophenylsulfonamide
Properties
IUPAC Name |
[3-(ethylsulfamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQGUZSIKYKFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661210 | |
Record name | [3-(Ethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-76-9 | |
Record name | [3-(Ethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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